3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
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Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzaldehyde moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with aldehydes or ketones to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid.
Reduction: 3-(1-Methyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 3-(1-Methyl-1H-imidazol-4-yl)benzaldehyde
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is unique due to the specific positioning of the imidazole and benzaldehyde groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .
Biological Activity
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its ability to engage in various interactions with biological targets. The compound's structure can be represented as follows:
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
The presence of the imidazole moiety allows for hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can participate in:
- Hydrogen Bonding : Facilitating interactions with polar amino acids in active sites.
- π-π Interactions : Enhancing binding affinity to aromatic residues.
These interactions can modulate the activity of various biological targets, leading to therapeutic effects.
Biological Activities
Research has identified several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazole, including this compound, exhibit antimicrobial properties. For instance, related imidazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 16 µg/mL . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Antitumor Potential
Imidazole derivatives have been explored for their antitumor activities. Research indicates that compounds containing the imidazole ring can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The cytotoxic effects observed in various cancer cell lines highlight the potential of this compound as a therapeutic agent in oncology.
Study on Antimicrobial Properties
A recent study focused on the synthesis and evaluation of imidazole derivatives, including this compound. The findings revealed that these compounds exhibited selective antifungal activity against Cryptococcus neoformans, indicating their potential as new antifungal agents .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | ≤ 16 | Anti-MRSA |
Derivative A | 0.25 | Anti-Cryptococcus |
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity across various human tumor cell lines (e.g., U251, MCF-7, PC-3) demonstrated that imidazole-containing compounds could significantly inhibit cell viability. The results indicated a dose-dependent response, underscoring the need for further investigation into the mechanisms underlying these effects .
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-6-5-12-11(13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJUIECDGLGQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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